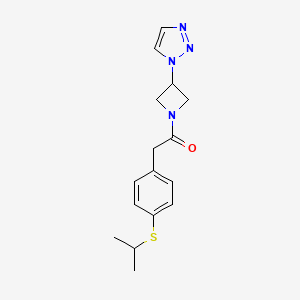
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a useful research compound. Its molecular formula is C16H20N4OS and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a triazole ring, an azetidine moiety, and a phenyl group substituted with isopropylthio, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of the compound is C15H18N4OS. Its structure includes:
- Azetidine Ring : A four-membered nitrogen-containing ring that may influence the compound's interaction with biological targets.
- Triazole Moiety : Known for its stability and ability to form metal complexes, potentially enhancing biological activity.
- Isopropylthio Group : This substitution may enhance lipophilicity and bioavailability.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : Achieved through a Huisgen cycloaddition reaction between azides and alkynes.
- Synthesis of the Azetidine Ring : Generally synthesized via cyclization reactions involving β-amino alcohols.
- Coupling and Functionalization : The triazole and azetidine are linked through nucleophilic substitution reactions, followed by the introduction of the isopropylthio group via thiol substitution.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, which can be summarized as follows:
Anticancer Activity
Studies have shown that compounds with similar structural motifs possess significant anticancer properties. For instance, triazole derivatives have been reported to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial disruption . The specific compound's activity against various cancer cell lines remains to be fully characterized.
Antimicrobial Properties
The presence of both azetidine and triazole rings in similar compounds suggests potential antimicrobial activity. Research indicates that triazole derivatives can exhibit antibacterial effects against Gram-positive and Gram-negative bacteria . The exact mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
The proposed mechanisms for the biological activity of this compound include:
- Enzyme Inhibition : The triazole ring may interact with metal ions in enzymes, inhibiting their activity.
- Membrane Interaction : The azetidine moiety could affect cellular membranes, altering permeability and leading to cell death.
Case Studies
- Cytotoxicity Assays : In vitro studies have employed MTT assays to evaluate the cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Results indicated that derivatives with enhanced lipophilicity exhibited improved cytotoxicity compared to their less lipophilic counterparts .
- Antimicrobial Testing : Compounds structurally related to this one have shown significant inhibition against E. coli and Staphylococcus aureus in agar diffusion methods, suggesting a broad-spectrum antimicrobial potential .
Data Table: Summary of Biological Activities
科学研究应用
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The incorporation of the azetidine structure may enhance this activity by improving the compound's interaction with microbial targets. Studies have shown that triazoles can inhibit the growth of various pathogens, including fungi and bacteria, suggesting potential therapeutic applications in treating infections.
Anticancer Properties
The structural features of 1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(4-(isopropylthio)phenyl)ethanone suggest it may possess anticancer properties. Triazole derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The azetidine moiety may further contribute to these effects by modulating signaling pathways involved in cell proliferation .
Synthesis and Characterization
The synthesis of this compound can be achieved through various organic reactions involving triazole formation and azetidine ring closure. Analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and High Performance Liquid Chromatography (HPLC) are essential for confirming the identity and purity of the synthesized product .
Case Studies
属性
IUPAC Name |
2-(4-propan-2-ylsulfanylphenyl)-1-[3-(triazol-1-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-12(2)22-15-5-3-13(4-6-15)9-16(21)19-10-14(11-19)20-8-7-17-18-20/h3-8,12,14H,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNYZCCQXXCPAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













